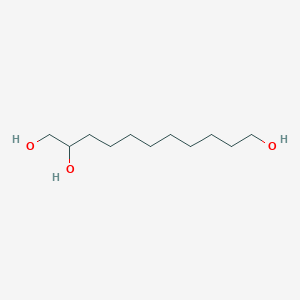
Gadolinium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium-incorporated zinc oxide, often referred to as Gadolinium;ZINC, is a compound that combines the properties of gadolinium and zinc oxide. Gadolinium is a rare-earth element known for its magnetic properties, while zinc oxide is a semiconductor with a wide range of applications. The combination of these two elements results in a compound with unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadolinium;ZINC can be synthesized using various methods, including the hydrothermal synthesis route and the sol-gel method. In the hydrothermal synthesis route, zinc acetate dihydrate and gadolinium metal powder are dissolved in deionized water under magnetic stirring to form a clear solution. The mixture is then subjected to high temperature and pressure conditions to facilitate the incorporation of gadolinium into the zinc oxide lattice .
In the sol-gel method, zinc ferrite and gadolinium iron garnet are mixed with a solvent, and the solution is subjected to ultrasonication to form a nanohybrid material. This method allows for the formation of nanostructured materials with high surface area and enhanced properties .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis or sol-gel processes. These methods are preferred due to their ability to produce high-purity materials with consistent properties. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful incorporation of gadolinium into the zinc oxide matrix.
Chemical Reactions Analysis
Types of Reactions: Gadolinium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to atmospheric oxygen, gadolinium in the compound slowly oxidizes to form a black coating . Additionally, gadolinium reacts with dilute acids such as hydrochloric acid or sulfuric acid to produce gadolinium salts and release hydrogen gas .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sulfuric acid, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound include gadolinium salts, such as gadolinium chloride and gadolinium sulfate, as well as zinc oxide derivatives. These products have various applications in scientific research and industry.
Scientific Research Applications
Gadolinium;ZINC has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique physicochemical properties . In biology and medicine, this compound is utilized in diagnostic tools such as magnetic resonance imaging (MRI) due to its excellent contrast properties . It is also used in drug delivery systems and cancer treatment due to its biocompatibility and low toxicity .
In industry, this compound is used in the production of flexible capacitors and other electronic devices.
Mechanism of Action
The mechanism of action of Gadolinium;ZINC involves the interaction of gadolinium ions with biological systems. Gadolinium ions have a high affinity for certain molecular targets, such as proteins and enzymes, which allows them to exert their effects. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation time of hydrogen protons in the body . This results in clearer and more detailed images, aiding in the diagnosis of various medical conditions.
Comparison with Similar Compounds
Gadolinium;ZINC is unique compared to other similar compounds due to its combination of gadolinium and zinc oxide properties. Similar compounds include gadolinium-doped zinc ferrite and gadolinium iron garnet, which also exhibit unique magnetic and electrical properties . this compound stands out due to its enhanced biocompatibility, low toxicity, and wide range of applications in both scientific research and industry .
Conclusion
This compound is a compound with unique properties that make it valuable in various scientific and industrial applications. Its synthesis involves methods such as hydrothermal synthesis and sol-gel processes, and it undergoes various chemical reactions to form useful products. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and importance in modern science and technology.
Properties
CAS No. |
12183-52-7 |
|---|---|
Molecular Formula |
GdZn |
Molecular Weight |
222.6 g/mol |
IUPAC Name |
gadolinium;zinc |
InChI |
InChI=1S/Gd.Zn |
InChI Key |
RFYTWKQWFTUQKQ-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




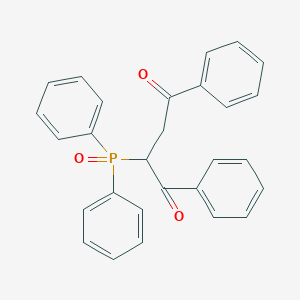
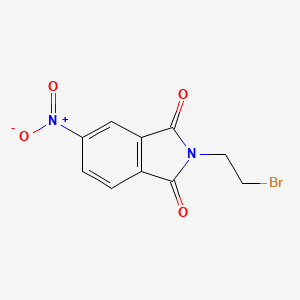
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
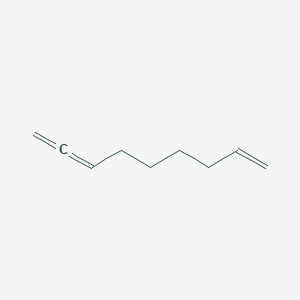

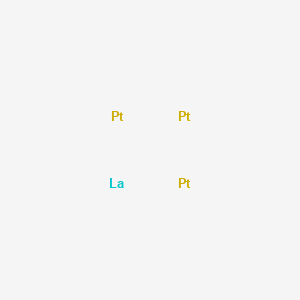
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
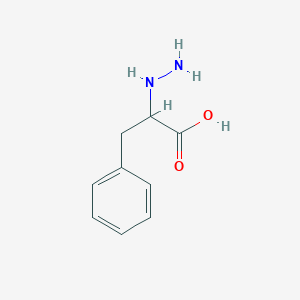

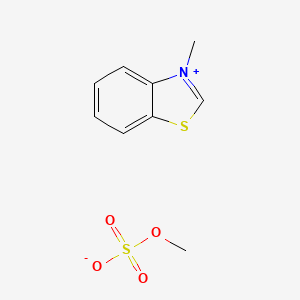
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
